molecular formula C11H16O3 B13577923 Ethyl1-cyclobutanecarbonylcyclopropane-1-carboxylate

Ethyl1-cyclobutanecarbonylcyclopropane-1-carboxylate

Cat. No.: B13577923
M. Wt: 196.24 g/mol
InChI Key: KFNITPKBVGAYQA-UHFFFAOYSA-N
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Description

Ethyl 1-cyclobutanecarbonylcyclopropane-1-carboxylate is a bicyclic ester featuring a cyclopropane ring substituted with an ethyl carboxylate group and a cyclobutanecarbonyl moiety. Key structural motifs include:

  • Cyclopropane ring: High ring strain (≈27.5 kcal/mol), enhancing reactivity.
  • Ethyl carboxylate: Provides ester functionality for hydrolysis or nucleophilic substitution.
  • Cyclobutanecarbonyl group: Introduces steric bulk and additional ring strain (cyclobutane: ≈26.3 kcal/mol).

This compound is hypothesized to serve as a versatile intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where strained rings modulate bioactivity .

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

ethyl 1-(cyclobutanecarbonyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C11H16O3/c1-2-14-10(13)11(6-7-11)9(12)8-4-3-5-8/h8H,2-7H2,1H3

InChI Key

KFNITPKBVGAYQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1)C(=O)C2CCC2

Origin of Product

United States

Preparation Methods

Cyclopropane Ring Formation and Functionalization

Cyclopropane rings are commonly formed via:

For example, the synthesis of cyclopropyl carboxylic acids and derivatives often starts from halogenated cyclopropanes or cyclopropyl lithium intermediates, which undergo carboxylation or further functionalization under controlled conditions.

Introduction of the Cyclobutanecarbonyl Group

The cyclobutanecarbonyl group can be introduced via:

These steps require precise stoichiometric control and often utilize protecting groups to avoid side reactions.

Esterification to Form Ethyl Carboxylate

Esterification is typically achieved by:

  • Reaction of the carboxylic acid intermediate with ethanol in the presence of acid catalysts (e.g., sulfuric acid).
  • Use of activated esters or coupling reagents to facilitate ester bond formation under mild conditions.

Representative Synthetic Route from Literature

A patent disclosing synthesis methods for cyclopropane carboxylic acid derivatives provides a relevant example that can be adapted for the preparation of Ethyl 1-cyclobutanecarbonylcyclopropane-1-carboxylate:

Step Description Conditions Yield (%) Notes
1 Dissolution of precursor (e.g., 1-aminocyclopropyl methyl formate) in aqueous sulfuric acid 0–5 °C, sodium nitrite catalysis, 0.5–1 h, 15–30 °C Controlled addition to avoid side reactions
2 Dropwise addition to refluxing aqueous sulfuric acid Reflux, volume ratio 2–3:1 (acid solutions) Ensures complete reaction
3 Extraction with ethyl acetate, drying with MgSO4, filtration, concentration Room temperature 60–70% (overall) Simple post-treatment, high purity

This method emphasizes mild, controllable reaction conditions and scalability for industrial production.

Reaction Conditions and Optimization

  • Temperature Control: Low temperatures (0–5 °C) during initial steps prevent decomposition and side reactions.
  • Molar Ratios: Precise molar ratios of sulfuric acid and sodium nitrite to substrate (approximately 1.0–1.1:1) optimize yield.
  • Extraction and Purification: Use of ethyl acetate for extraction and drying agents like anhydrous magnesium sulfate ensures product purity without complex chromatography.
  • Scale-Up Feasibility: The approach is suitable for large-scale synthesis due to the simplicity and mildness of conditions.

Comparative Analysis of Preparation Routes

Feature Method from Patent Alternative Cyclopropane Synthesis
Starting Material 1-aminocyclopropyl methyl formate 1-bromo-1-cyclopropylcyclopropane
Key Reaction Nitrosation and acid-catalyzed rearrangement Lithiation and carboxylation
Reaction Conditions Aqueous sulfuric acid, sodium nitrite, mild temperatures Low temperature lithiation (-78 °C), dry ice quenching
Yield 60–70% overall 62–89% depending on scale
Scalability High, industrially feasible Moderate, requires careful handling of reagents
Purification Simple extraction and concentration Requires drying, filtration, crystallization

Summary Table of Preparation Method Parameters

Parameter Optimal Range/Condition Impact on Synthesis
Temperature (Step 1) 0–5 °C Minimizes side reactions
Sulfuric Acid:Substrate Molar Ratio 1.0–1.1:1 Ensures complete reaction
Sodium Nitrite:Substrate Molar Ratio 1.0–1.1:1 Catalyzes nitrosation
Reaction Time (Step 1) 0.5–1 hour Balances conversion and stability
Extraction Solvent Ethyl acetate Efficient product recovery
Drying Agent Anhydrous MgSO4 Removes residual water
Overall Yield 60–70% Indicates process efficiency

Chemical Reactions Analysis

Types of Reactions: Ethyl1-cyclobutanecarbonylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Ethyl1-cyclobutanecarbonylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and polymers with unique mechanical properties.

Mechanism of Action

The mechanism of action of Ethyl1-cyclobutanecarbonylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s cyclopropane ring can also interact with cellular membranes, affecting their fluidity and function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares ethyl 1-cyclobutanecarbonylcyclopropane-1-carboxylate with structurally related esters:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Applications References
Ethyl 1-methylcyclopropanecarboxylate C₇H₁₂O₂ 128.17 Methyl group Lower steric hindrance; used in fragrance synthesis
Ethyl 1-acetylcyclopropanecarboxylate C₈H₁₂O₃ 156.18 Acetyl group Enhanced electrophilicity; precursor in ketone chemistry
Ethyl 1-methanesulfonylcyclopropane-1-carboxylate C₇H₁₂O₄S 192.23 Methanesulfonyl group Polar, electron-withdrawing; potential sulfonamide precursor
Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate C₁₂H₁₃NO₄ 235.24 4-Nitrophenyl group Electron-deficient aromatic system; UV-active
Ethyl 1-methyl-3-methylenecyclobutanecarboxylate C₉H₁₄O₂ 154.21 Methyl and methylene groups Conjugated diene system; polymer/composite applications

Key Trends and Implications

  • Electronic Effects : Electron-withdrawing groups (e.g., methanesulfonyl, nitro) enhance electrophilicity at the carbonyl carbon, whereas electron-donating groups (e.g., methyl) reduce it .
  • Ring Strain : Cyclopropane’s higher strain may favor ring-opening reactions (e.g., [2+1] cycloadditions) compared to cyclobutane derivatives .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Ethyl 1-cyclobutanecarbonylcyclopropane-1-carboxylate?

The compound is typically synthesized via esterification of cyclobutane-1-carboxylic acid derivatives with ethanol under acidic catalysis. A common method involves refluxing cyclobutanecarbonyl chloride with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to drive the reaction to completion . Key parameters include temperature control (60–80°C), solvent selection (e.g., dichloromethane), and stoichiometric ratios (1:1.2 molar ratio of acid chloride to ethanol). Yields >85% are achievable with rigorous exclusion of moisture. For scale-up, continuous flow reactors may improve efficiency but require optimization of residence time and catalyst loading .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR are critical for structural confirmation. The cyclopropane ring protons appear as distinct multiplets (δ 1.2–2.1 ppm), while the ester carbonyl (C=O) resonates at ~170 ppm in ¹³C NMR .
  • FT-IR : Strong absorption bands at ~1730 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (cyclobutane ring strain) confirm functional groups .
  • HPLC/MS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) paired with high-resolution mass spectrometry (HRMS) ensures purity (>98%) and validates molecular weight (e.g., m/z 182.1 for [M+H]⁺) .

Advanced Research Questions

Q. How can conflicting spectral data for cyclopropane-cyclobutane fused systems be resolved?

Discrepancies in NMR splitting patterns or unexpected coupling constants often arise from ring strain or conformational dynamics. For example, cyclopropane protons may exhibit vicinal coupling (³JHH) >8 Hz due to restricted rotation, which can be misinterpreted as diastereotopicity. Computational NMR simulations (DFT/B3LYP/6-311+G(d,p)) help validate experimental data by modeling electronic environments . Additionally, variable-temperature NMR (VT-NMR) can distinguish static vs. dynamic effects by observing signal coalescence at elevated temperatures .

Q. What mechanistic insights explain the compound’s reactivity in [2+2] cycloadditions?

The cyclobutane ring’s inherent strain (~110 kJ/mol) enhances reactivity in photochemical [2+2] cycloadditions. Under UV irradiation, the compound acts as a dienophile, forming fused bicyclic adducts with alkenes. Kinetic studies (monitored via UV-vis spectroscopy) reveal a second-order dependence on reactant concentration, suggesting a concerted mechanism. Substituent effects on the cyclopropane moiety (e.g., electron-withdrawing groups) further modulate reaction rates by altering LUMO energy levels .

Q. How do computational models predict the compound’s metabolic stability in drug discovery contexts?

Density Functional Theory (DFT) and molecular docking studies highlight susceptibility to esterase-mediated hydrolysis. The compound’s logP (~2.5) and polar surface area (45 Ų) predict moderate blood-brain barrier permeability. ADMET simulations (e.g., SwissADME) suggest CYP3A4-mediated oxidation as the primary metabolic pathway, with t₁/₂ ~3.5 hours in human liver microsomes. Structural modifications, such as fluorination at the cyclopropane ring, can improve metabolic stability by reducing electron density at reactive sites .

Q. What strategies address contradictions in biological activity data across studies?

Variability in cytotoxicity assays (e.g., IC₅₀ ranging from 10–50 µM) may stem from differences in cell lines, assay protocols, or compound purity. Meta-analyses of published data recommend:

  • Standardizing assay conditions (e.g., 48-hour exposure, serum-free media).
  • Validating purity via orthogonal methods (HPLC, DSC for melting point).
  • Using isogenic cell lines to control for genetic background effects .

Methodological Considerations

Q. How to design kinetic studies for ester hydrolysis under physiological conditions?

  • Buffer Systems : Phosphate-buffered saline (PBS, pH 7.4) with 0.1% DMSO.
  • Sampling Intervals : Collect aliquots at 0, 15, 30, 60, and 120 minutes.
  • Analytical Method : LC-MS/MS with deuterated internal standards (e.g., d₅-ethyl ester) to quantify hydrolysis products.
  • Data Fitting : Use first-order kinetics (ln[C] vs. time) to calculate rate constants (k) and half-life (t₁/₂ = ln2/k) .

Q. What computational tools are recommended for studying ring-strain effects?

  • Molecular Mechanics : MMFF94 force field for initial strain energy estimates.
  • Quantum Chemistry : Gaussian 16 with B3LYP-D3/def2-TZVP for accurate strain calculations and transition-state modeling.
  • Visualization : VMD or PyMOL for analyzing bond angles and torsional stress .

Applications in Drug Discovery

Q. How is this compound utilized as a scaffold in protease inhibitor design?

The rigid cyclopropane-cyclobutane framework mimics peptide β-strands, enabling competitive inhibition of serine proteases (e.g., thrombin). Structure-activity relationship (SAR) studies show that substituting the ester group with a ketone improves Ki values by 10-fold (from 1.2 µM to 120 nM) due to enhanced hydrogen bonding with the catalytic triad .

Q. What in vivo models are suitable for pharmacokinetic profiling?

  • Rodent Models : Sprague-Dawley rats (IV/PO dosing) for bioavailability studies.
  • Tissue Distribution : Radiolabeled compound (¹⁴C-ethyl group) tracked via scintillation counting.
  • Excretion Analysis : HPLC-MS of urine and feces over 72 hours to assess renal vs. hepatic clearance .

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